Methyl 2-(2-(4-chlorophenoxy)acetamido)-5-((2,4-dimethylphenyl)carbamoyl)-4-methylthiophene-3-carboxylate
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Overview
Description
This compound features a thiophene ring, which is a sulfur-containing heterocycle, and multiple functional groups, including amide, ester, and carbamoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-(4-chlorophenoxy)acetamido)-5-((2,4-dimethylphenyl)carbamoyl)-4-methylthiophene-3-carboxylate typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Introduction of Functional Groups: The chlorophenoxyacetamido group can be introduced via nucleophilic substitution reactions, where a chlorophenol reacts with an acyl chloride or anhydride.
Carbamoylation: The dimethylphenylcarbamoyl group can be added through a reaction with an isocyanate or a carbamoyl chloride.
Esterification: The final step involves esterification to introduce the methyl ester group, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its multiple functional groups.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biology and Medicine
Drug Development: The compound’s structure suggests potential as a pharmacophore for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Probes: It can be used in the design of probes for studying biological processes due to its ability to interact with various biomolecules.
Industry
Polymer Chemistry: The compound can be used in the synthesis of polymers with specific properties, such as increased thermal stability or conductivity.
Mechanism of Action
The mechanism of action of Methyl 2-(2-(4-chlorophenoxy)acetamido)-5-((2,4-dimethylphenyl)carbamoyl)-4-methylthiophene-3-carboxylate would depend on its specific application. In medicinal chemistry, it could act by binding to specific enzymes or receptors, altering their activity. The presence of multiple functional groups allows for interactions with various molecular targets, potentially inhibiting or activating biological pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2-(4-chlorophenoxy)acetamido)-5-((2,4-dimethylphenyl)carbamoyl)-4-methylthiophene-3-carboxylate: shares similarities with other thiophene-based compounds, such as:
Uniqueness
Functional Diversity:
Versatility: Its ability to undergo various chemical reactions makes it a versatile compound for research and industrial applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features
Properties
Molecular Formula |
C24H23ClN2O5S |
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Molecular Weight |
487.0 g/mol |
IUPAC Name |
methyl 2-[[2-(4-chlorophenoxy)acetyl]amino]-5-[(2,4-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C24H23ClN2O5S/c1-13-5-10-18(14(2)11-13)26-22(29)21-15(3)20(24(30)31-4)23(33-21)27-19(28)12-32-17-8-6-16(25)7-9-17/h5-11H,12H2,1-4H3,(H,26,29)(H,27,28) |
InChI Key |
QSQRSEMDMNQORV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(C(=C(S2)NC(=O)COC3=CC=C(C=C3)Cl)C(=O)OC)C)C |
Origin of Product |
United States |
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